Cas no 1936674-60-0 (1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride)

1,5-ジメチル-1H-ピラゾール-4-スルホニルフルオリドは、有機合成化学において重要なスルホニルフルオリド化合物です。この化合物は、高い反応性を持つフルオリド基を有しており、特にタンパク質の修飾やバイオコンジュゲーション反応において有用な試薬として利用されます。その分子構造は安定性に優れ、選択的な反応を可能にします。また、ピラゾール骨格の存在により、特定の官能基との相互作用が期待でき、医薬品中間体や機能性材料の合成にも応用可能です。取り扱い時には適切な安全対策が必要ですが、その反応性の高さから効率的な合成プロセスが実現できます。

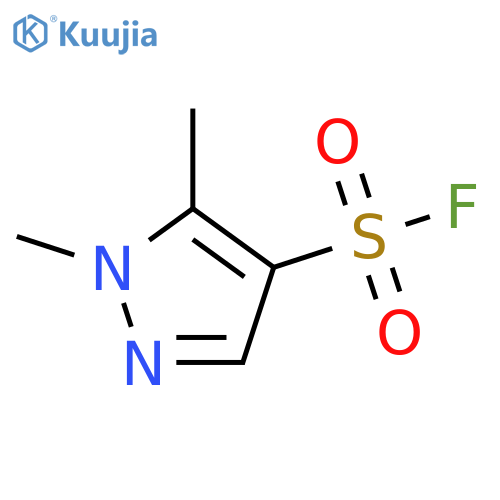

1936674-60-0 structure

商品名:1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride

CAS番号:1936674-60-0

MF:C5H7FN2O2S

メガワット:178.184683084488

MDL:MFCD28968660

CID:5182493

PubChem ID:122236193

1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 1,5-Dimethylpyrazole-4-sulfonyl fluoride

- 1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride

-

- MDL: MFCD28968660

- インチ: 1S/C5H7FN2O2S/c1-4-5(11(6,9)10)3-7-8(4)2/h3H,1-2H3

- InChIKey: FMNPVHLZGMHZMB-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(C)=C(S(F)(=O)=O)C=N1

1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-224308-10.0g |

1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |

1936674-60-0 | 95% | 10.0g |

$1839.0 | 2024-06-20 | |

| Enamine | EN300-224308-10g |

1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |

1936674-60-0 | 10g |

$1839.0 | 2023-09-15 | ||

| Enamine | EN300-224308-0.05g |

1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |

1936674-60-0 | 95% | 0.05g |

$359.0 | 2024-06-20 | |

| Enamine | EN300-224308-5.0g |

1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |

1936674-60-0 | 95% | 5.0g |

$1240.0 | 2024-06-20 | |

| Enamine | EN300-224308-0.5g |

1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |

1936674-60-0 | 95% | 0.5g |

$410.0 | 2024-06-20 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030122-5g |

1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride |

1936674-60-0 | 95% | 5g |

¥4235.0 | 2023-03-12 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01030122-1g |

1,5-Dimethyl-1H-pyrazole-4-sulfonyl fluoride |

1936674-60-0 | 95% | 1g |

¥1456.0 | 2023-03-12 | |

| Enamine | EN300-224308-2.5g |

1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |

1936674-60-0 | 95% | 2.5g |

$838.0 | 2024-06-20 | |

| Enamine | EN300-224308-0.25g |

1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |

1936674-60-0 | 95% | 0.25g |

$393.0 | 2024-06-20 | |

| Enamine | EN300-224308-1g |

1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride |

1936674-60-0 | 1g |

$428.0 | 2023-09-15 |

1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride 関連文献

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520

1936674-60-0 (1,5-dimethyl-1H-pyrazole-4-sulfonyl fluoride) 関連製品

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量